molecular formula C15H21NO2 B7505257 3-(2,4-Dimethylphenyl)-1-morpholin-4-ylpropan-1-one

3-(2,4-Dimethylphenyl)-1-morpholin-4-ylpropan-1-one

Cat. No. B7505257
M. Wt: 247.33 g/mol
InChI Key: ZCTRIZOHDCNDRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-Dimethylphenyl)-1-morpholin-4-ylpropan-1-one, also known as DMPK, is a chemical compound that is widely used in scientific research. It belongs to the class of compounds known as phenylpropanoids and has a molecular formula of C16H23NO2. DMPK is a white crystalline powder that is soluble in organic solvents such as acetone, chloroform, and methanol.

Mechanism of Action

The exact mechanism of action of 3-(2,4-Dimethylphenyl)-1-morpholin-4-ylpropan-1-one is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This results in increased inhibitory neurotransmission, leading to the observed anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
3-(2,4-Dimethylphenyl)-1-morpholin-4-ylpropan-1-one has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce the severity and duration of seizures in mice, as well as to reduce pain in models of neuropathic pain. Additionally, it has been shown to reduce inflammation in models of acute and chronic inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2,4-Dimethylphenyl)-1-morpholin-4-ylpropan-1-one in lab experiments is its relatively low cost and ease of synthesis. Additionally, it has a well-established safety profile and is not known to have any significant side effects. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are a number of potential future directions for research involving 3-(2,4-Dimethylphenyl)-1-morpholin-4-ylpropan-1-one. One area of interest is its potential as a treatment for epilepsy, given its anticonvulsant properties. Additionally, it may be useful in the development of new analgesics and anti-inflammatory drugs. Further research is also needed to better understand its mechanism of action and to identify potential side effects or limitations.

Synthesis Methods

3-(2,4-Dimethylphenyl)-1-morpholin-4-ylpropan-1-one can be synthesized through a variety of methods, including the reaction of 2,4-dimethylacetophenone with morpholine and propanone in the presence of a catalyst such as p-toluenesulfonic acid. Another method involves the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate, followed by treatment with morpholine and acetic anhydride.

Scientific Research Applications

3-(2,4-Dimethylphenyl)-1-morpholin-4-ylpropan-1-one has a wide range of applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

3-(2,4-dimethylphenyl)-1-morpholin-4-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-12-3-4-14(13(2)11-12)5-6-15(17)16-7-9-18-10-8-16/h3-4,11H,5-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTRIZOHDCNDRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCC(=O)N2CCOCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.